molecular formula C19H38INO2 B12638189 C19H38Ino2

C19H38Ino2

Katalognummer: B12638189
Molekulargewicht: 439.4 g/mol
InChI-Schlüssel: RBZCQRDSYUHXLC-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C19H38Ino2 is a complex organic molecule It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C19H38Ino2 typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained. Common synthetic routes include:

    Hydrothermal synthesis: This method involves reacting the starting materials in a high-pressure, high-temperature aqueous solution.

    Sol-gel process: This involves the transition of a system from a liquid “sol” into a solid “gel” phase.

    Precipitation method: This involves the formation of a solid from a solution by changing the solubility conditions.

Industrial Production Methods

Industrial production of This compound often involves large-scale chemical reactors and continuous processing techniques. The use of catalysts is common to enhance the reaction rates and yield. The process may include:

    Catalytic hydrogenation: Using a catalyst to add hydrogen atoms to the compound.

    Oxidation-reduction reactions: Controlling the oxidation state of the compound through various reagents.

Analyse Chemischer Reaktionen

Types of Reactions

C19H38Ino2: undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different forms with varying properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

C19H38Ino2: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers, coatings, and other materials.

Wirkmechanismus

The mechanism of action of C19H38Ino2 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context. The compound’s effects are mediated through binding to specific proteins or nucleic acids, altering their function and activity.

Vergleich Mit ähnlichen Verbindungen

C19H38Ino2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    Testosterone (C19H28O2): Known for its role as a hormone and its effects on the body.

    Dehydroepiandrosterone (C19H28O2): Another steroid hormone with various biological functions.

The uniqueness of This compound lies in its specific structure and the resulting properties, which may differ significantly from these similar compounds in terms of reactivity, stability, and applications.

Eigenschaften

Molekularformel

C19H38INO2

Molekulargewicht

439.4 g/mol

IUPAC-Name

11-(1-methylpiperidin-1-ium-1-yl)undecyl acetate;iodide

InChI

InChI=1S/C19H38NO2.HI/c1-19(21)22-18-14-9-7-5-3-4-6-8-11-15-20(2)16-12-10-13-17-20;/h3-18H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

RBZCQRDSYUHXLC-UHFFFAOYSA-M

Kanonische SMILES

CC(=O)OCCCCCCCCCCC[N+]1(CCCCC1)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.